molecular formula C12H14FN3 B12229203 6-[3-(Fluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile

6-[3-(Fluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B12229203
M. Wt: 219.26 g/mol
InChI Key: ZEQDOCXKZYBSPG-UHFFFAOYSA-N
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Description

6-[3-(Fluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile is a compound that features a piperidine ring substituted with a fluoromethyl group and a pyridine ring substituted with a carbonitrile group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-[3-(Fluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens and nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized piperidine derivatives, while substitution reactions can produce a variety of substituted pyridine and piperidine compounds .

Mechanism of Action

The mechanism of action of 6-[3-(Fluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyridine derivatives with various substitutions. Examples include:

Uniqueness

6-[3-(Fluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

6-[3-(fluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C12H14FN3/c13-6-10-2-1-5-16(9-10)12-4-3-11(7-14)8-15-12/h3-4,8,10H,1-2,5-6,9H2

InChI Key

ZEQDOCXKZYBSPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)C#N)CF

Origin of Product

United States

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